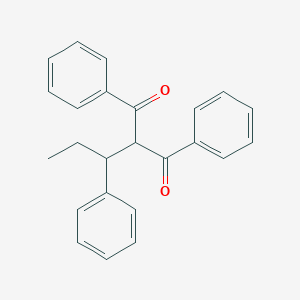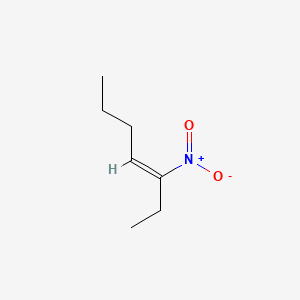
3-Nitro-3-heptene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-3-heptene: is an organic compound with the molecular formula C7H13NO2 . It is characterized by the presence of a nitro group (-NO2) attached to the third carbon of a heptene chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Nitro-3-heptene can be synthesized through a multi-step reaction involving butyraldehyde and 1-nitropropane. The reaction typically involves the use of sodium hydroxide (NaOH) and acetyl chloride (AcCl) as reagents, followed by neutralization with sodium carbonate (Na2CO3) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Nitro-3-heptene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkenes.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C), or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitroalkenes.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted nitroalkenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Nitro-3-heptene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a biochemical probe due to its reactive nitro group.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-nitro-3-heptene involves its reactive nitro group, which can participate in various chemical reactions. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can affect molecular targets such as enzymes and receptors, influencing biochemical pathways .
Comparación Con Compuestos Similares
3-Nitropropene: Similar structure but with a shorter carbon chain.
3-Nitro-2-heptene: Similar structure but with the nitro group on a different carbon.
3-Nitro-4-heptene: Similar structure but with the nitro group on a different carbon.
Uniqueness: 3-Nitro-3-heptene is unique due to its specific placement of the nitro group on the third carbon of the heptene chain, which influences its reactivity and the types of reactions it can undergo. This specific structure can make it more suitable for certain applications compared to its analogs .
Propiedades
Número CAS |
6187-24-2 |
|---|---|
Fórmula molecular |
C7H13NO2 |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
(Z)-3-nitrohept-3-ene |
InChI |
InChI=1S/C7H13NO2/c1-3-5-6-7(4-2)8(9)10/h6H,3-5H2,1-2H3/b7-6- |
Clave InChI |
GWDKXPLSCZJVHP-SREVYHEPSA-N |
SMILES isomérico |
CCC/C=C(/CC)\[N+](=O)[O-] |
SMILES canónico |
CCCC=C(CC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


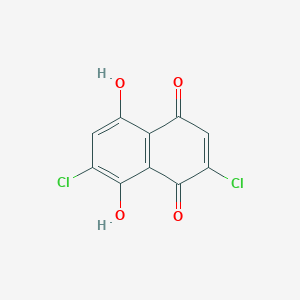
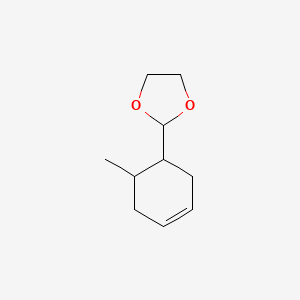
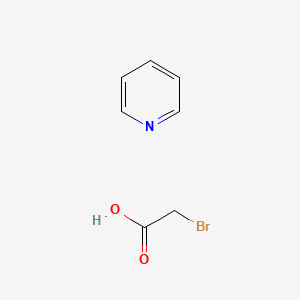

![3-Amino-4-methyl-5-[(3-nitrobenzoyl)amino]benzenesulfonic acid](/img/structure/B14723050.png)

![(NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B14723067.png)


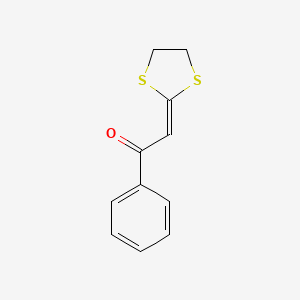
![[4-[4-(Aziridine-1-carbonyl)phenyl]phenyl]-(aziridin-1-yl)methanone](/img/structure/B14723087.png)
![9,19-diphenyl-1,11-diazahexacyclo[9.9.2.02,7.08,21.012,17.018,22]docosa-2,4,6,8,12,14,16,18,21-nonaene-10,20-dione](/img/structure/B14723118.png)

